Di-O-methyl alpha-Ethyl DL-DOPA falls under the category of amino acid derivatives and is specifically classified as a dopaminergic agent. Its structure includes two methoxy groups attached to the aromatic ring of the DOPA molecule, enhancing its lipophilicity and potentially its ability to cross the blood-brain barrier.
The synthesis of Di-O-methyl alpha-Ethyl DL-DOPA can be achieved through several chemical pathways. A common method involves the methylation of L-DOPA using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction typically proceeds as follows:
The yield and purity of the final product can be optimized by adjusting parameters such as temperature, reaction time, and the molar ratio of reagents used .
The molecular structure of Di-O-methyl alpha-Ethyl DL-DOPA can be described using its chemical formula . The compound features:
The stereochemistry of Di-O-methyl alpha-Ethyl DL-DOPA is significant; it exists in both D and L forms, with the L form being more biologically active due to its similarity to naturally occurring neurotransmitters .
Di-O-methyl alpha-Ethyl DL-DOPA participates in various chemical reactions typical for amino acids and their derivatives:
These reactions are crucial for understanding both its metabolic pathways and potential interactions with other biochemical systems .
The mechanism of action of Di-O-methyl alpha-Ethyl DL-DOPA primarily involves its conversion to dopamine within the central nervous system. Once administered, it crosses the blood-brain barrier due to its lipophilic nature:
Research indicates that modifications such as methoxy substitution enhance receptor affinity and selectivity compared to unmodified DOPA .
Di-O-methyl alpha-Ethyl DL-DOPA exhibits several notable physical and chemical properties:
These properties are essential for formulation considerations in pharmaceutical applications .
Di-O-methyl alpha-Ethyl DL-DOPA has potential applications in various fields:
Ongoing research continues to explore its efficacy and safety profiles in clinical settings .
Di-O-methyl alpha-ethyl DL-DOPA (CAS 21231-75-4) is a synthetic derivative of the endogenous neurotransmitter precursor L-DOPA (levodopa). Its molecular formula is C₁₃H₁₉NO₄, with a molecular weight of 253.29 g/mol [1]. Structurally, it features two key modifications to the native L-DOPA scaffold:
The IUPAC name is 2-amino-2-[(3,4-dimethoxyphenyl)methyl]butanoic acid, highlighting its butanoic acid backbone linked to a dimethoxybenzyl group [1]. It exists as a racemic mixture (DL-form), indicating equal parts D- and L-enantiomers. Synonyms include DL-α-Amino-α-ethyl-3,4-dimethoxy-hydrocinnamic Acid and α-Ethyl-3-methoxy-O-methyl-DL-tyrosine [1]. The compound typically presents as a white crystalline solid and is classified as a protected α-Ethyl DOPA derivative [1].
Table 1: Key Identifiers of Di-O-Methyl Alpha-Ethyl DL-DOPA
Property | Value |
---|---|
CAS Registry Number | 21231-75-4 |
Molecular Formula | C₁₃H₁₉NO₄ |
Molecular Weight | 253.29 g/mol |
IUPAC Name | 2-amino-2-[(3,4-dimethoxyphenyl)methyl]butanoic acid |
SMILES | CCC(CC₁=CC(=C(C=C₁)OC)OC)(C(=O)O)N |
Key Synonyms | DL-α-Amino-α-ethyl-3,4-dimethoxy-hydrocinnamic Acid; α-Ethyl-3-methoxy-O-methyl-DL-tyrosine |
The compound’s development is rooted in the mid-20th century dopamine revolution. Key milestones include:
This compound represents a deliberate departure from natural L-DOPA structure-activity relationships (SAR), aiming to create a metabolically stable dopaminergic scaffold with optimized pharmacokinetics [8].
Di-O-methyl alpha-ethyl DL-DOPA serves two primary roles in neuroscience and drug design:
Table 2: Metabolic Stability Advantages vs. Native L-DOPA
Parameter | L-DOPA | Di-O-Methyl Alpha-Ethyl DL-DOPA | Functional Impact |
---|---|---|---|
COMT Susceptibility | High (→ 3-OMD) | Low (protected catechol) | Reduced peripheral metabolism |
MAO Susceptibility | High (via dopamine) | Low (delayed decarboxylation) | Extended half-life |
AADC Conversion Rate | Rapid | Sterically hindered | Controlled dopamine release |
Plasma Half-Life (predicted) | 1–2 hours | 4–6 hours | Sustained central exposure |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: